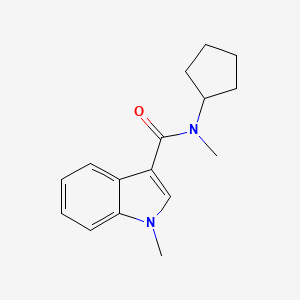![molecular formula C14H19N3OS B7470682 3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one](/img/structure/B7470682.png)
3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including as a potential treatment for certain diseases and as a tool for studying biological processes. In
Mechanism of Action
The mechanism of action of 3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes or proteins in the body. For example, it has been shown to inhibit the activity of an enzyme called histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one can have various biochemical and physiological effects. For example, it has been shown to reduce the production of reactive oxygen species, which are molecules that can damage cells and contribute to the development of various diseases. It has also been shown to increase the activity of certain proteins that are involved in cell growth and survival.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one in lab experiments is that it is relatively easy to synthesize and purify. It also has a relatively low toxicity, which makes it a safer alternative to some other compounds that are used in research.
However, there are also limitations to using this compound in lab experiments. For example, it may not be effective in all types of cells or organisms, and its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and treatment duration for this compound.
Future Directions
There are many potential future directions for research on 3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one. One area of interest is its potential use as a treatment for various diseases, such as cancer and Alzheimer's disease. Further studies are needed to determine the optimal dosage and treatment duration for this compound, as well as its potential side effects.
Another potential direction for research is to investigate the mechanisms of action of this compound in more detail. This could involve studying its effects on specific proteins or enzymes in the body, or investigating its interactions with other drugs or compounds.
Overall, 3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one is a promising compound that has shown potential in various scientific research applications. Further studies are needed to fully understand its mechanisms of action and to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one involves the reaction of 4-phenylpiperazine with thioacetic acid, followed by cyclization with formaldehyde. The resulting compound is purified and isolated using various techniques, such as column chromatography and recrystallization.
Scientific Research Applications
3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one has been studied for its potential use in various scientific research applications. One area of interest is its potential as a treatment for certain diseases, such as cancer and Alzheimer's disease. Studies have shown that this compound may be able to inhibit the growth of cancer cells and reduce the accumulation of amyloid beta, a protein that is associated with Alzheimer's disease.
In addition to its potential as a therapeutic agent, 3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one has also been used as a tool for studying biological processes. For example, it has been used to study the role of certain proteins in the brain and to investigate the mechanisms of action of various drugs.
properties
IUPAC Name |
3-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c18-14-17(10-11-19-14)12-15-6-8-16(9-7-15)13-4-2-1-3-5-13/h1-5H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPDYRIHESVCGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2CCSC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7470613.png)

![(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470623.png)






![5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7470668.png)


